Cas no 1804409-97-9 (3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene)
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene
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- Inchi: 1S/C8H5F4NO2S/c1-4-2-3-5(16-8(10,11)12)6(9)7(4)13(14)15/h2-3H,1H3
- InChI Key: DWAMLTRPSDTGPL-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(C)=C(C=1F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 268
- XLogP3: 3.9
- Topological Polar Surface Area: 71.1
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010443-250mg |
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene |
1804409-97-9 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010010443-500mg |
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene |
1804409-97-9 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010010443-1g |
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene |
1804409-97-9 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene: A Comprehensive Overview
3-Fluoro-2-nitro-4-(trifluoromethylthio)toluene (CAS No. 1804409-97-9) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a toluene derivative with fluorine, nitro, and trifluoromethylthio substituents. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
The chemical structure of 3-fluoro-2-nitro-4-(trifluoromethylthio)toluene is defined by a methyl group attached to a benzene ring, with substituents at positions 2, 3, and 4. The fluorine atom at position 3 contributes to the compound's electronic properties, while the nitro group at position 2 introduces strong electron-withdrawing effects. The trifluoromethylthio group at position 4 adds both electron-withdrawing and steric effects, enhancing the compound's reactivity and stability. These features make it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 3-fluoro-2-nitro-4-(trifluoromethylthio)toluene in the development of advanced materials. For instance, researchers have explored its role in creating high-performance polymers with enhanced thermal stability and mechanical strength. The compound's ability to undergo various substitution reactions has been leveraged to synthesize novel materials for use in electronics and aerospace industries.
In the field of pharmacology, 3-fluoro-2-nitro-4-(trifluoromethylthio)toluene has shown promise as a precursor for bioactive molecules. Its unique functional groups allow for the creation of compounds with specific pharmacokinetic profiles, making it a valuable asset in drug discovery programs. Recent research has focused on its potential as an intermediate in the synthesis of anti-cancer agents and neuroprotective drugs.
The synthesis of 3-fluoro-2-nitro-4-(trifluoromethylthio)toluene involves a multi-step process that requires precise control over reaction conditions. Key steps include the introduction of fluorine and trifluoromethylthio groups onto the aromatic ring, followed by nitration at specific positions. Advances in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production processes.
From an environmental perspective, understanding the fate and transport of 3-fluoro-2-nitro-4-(trifluoromethylthio)toluene in natural systems is crucial. Studies have shown that its persistence in aquatic environments is influenced by its hydrophobic nature and resistance to biodegradation. This information is vital for assessing its potential impact on ecosystems and guiding regulatory frameworks.
Looking ahead, the versatility of 3-fluoro-2-nitro-4-(trifluoromethylthio)toluene presents numerous opportunities for innovation across diverse industries. Its role as a key intermediate in organic synthesis continues to expand, driven by advancements in synthetic methodologies and computational modeling techniques. As research progresses, this compound is expected to play an increasingly important role in addressing challenges in materials science, medicine, and environmental sustainability.
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